Z-Tyr-OtBu

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

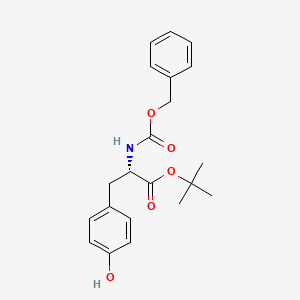

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-21(2,3)27-19(24)18(13-15-9-11-17(23)12-10-15)22-20(25)26-14-16-7-5-4-6-8-16/h4-12,18,23H,13-14H2,1-3H3,(H,22,25)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMZOLWSSDIXDQ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201176521 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-tyrosine 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201176521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16881-33-7 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-tyrosine 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16881-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-tyrosine 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201176521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Role of Z-Tyr-OtBu in Advanced Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis, the selection of protecting groups is a critical determinant of success, directly influencing yield, purity, and the overall strategic approach. Among the repertoire of protected amino acid derivatives, N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine (Z-Tyr-OtBu) emerges as a pivotal tool, particularly for the synthesis of complex peptides and the execution of convergent fragment condensation strategies. This technical guide provides an in-depth exploration of the role of this compound, detailing its applications, experimental protocols, and strategic advantages in modern peptide chemistry.

Core Principles: The Orthogonal Protection Scheme of this compound

This compound is a tyrosine derivative where the α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the phenolic hydroxyl group of the side chain is protected by a tert-butyl (OtBu) group. This dual protection affords a unique orthogonal system, which is the cornerstone of its strategic utility in peptide synthesis.[1]

The Z-group is stable under the mildly acidic and basic conditions often employed in solid-phase peptide synthesis (SPPS), such as the piperidine solution used for Fmoc deprotection.[1] Its removal is typically achieved under neutral conditions via catalytic hydrogenation (e.g., H₂/Pd/C) or by strong acids like HBr in acetic acid.[1] Conversely, the OtBu group is stable to catalytic hydrogenation and the basic conditions used for Fmoc removal but is readily cleaved by moderately strong acids, most commonly trifluoroacetic acid (TFA).[2] This differential lability allows for the selective deprotection of either the N-terminus or the tyrosine side chain, providing precise control over the synthetic pathway.

Primary Application: Facilitating Convergent Peptide Synthesis

The principal role of this compound is in the synthesis of fully protected peptide fragments. These fragments are key intermediates in convergent synthesis strategies, where large peptides or small proteins are assembled by ligating smaller, purified peptide segments. This approach offers several advantages over linear stepwise synthesis, particularly for long and complex sequences, including easier purification of intermediates and improved overall yields.

In a typical workflow, a peptide fragment is assembled on a solid support, often using an acid-labile resin like 2-chlorotrityl chloride resin.[1] this compound can be incorporated as the N-terminal residue. Upon completion of the fragment synthesis, the peptide is cleaved from the resin under mild acidic conditions that leave the Z-group and other acid-labile side-chain protecting groups, such as OtBu, intact. The resulting protected fragment can then be purified and used in a subsequent solution-phase coupling reaction with another peptide fragment.

Quantitative Data Summary

While direct head-to-head comparative studies are limited, the following tables summarize typical performance parameters for this compound in peptide synthesis, compiled from various sources. It is important to note that actual yields and efficiencies are highly sequence-dependent.

Table 1: Comparison of Protecting Group Strategies for Tyrosine

| Parameter | This compound | Fmoc-Tyr(tBu)-OH |

| Primary Application | Solution-phase synthesis, Protected fragment synthesis | Solid-phase peptide synthesis (SPPS) |

| Nα-Deprotection | Catalytic hydrogenation or strong acid | Mild base (e.g., 20% piperidine in DMF) |

| Side-Chain Deprotection | Strong acid (e.g., TFA) | Strong acid (e.g., TFA) |

| Orthogonality | Orthogonal to tBu side-chain protection | Orthogonal to tBu side-chain protection (Fmoc/tBu strategy) |

Table 2: Typical Performance Metrics in Peptide Synthesis

| Parameter | Z-Amino Acid Coupling | Fmoc-Amino Acid Coupling |

| Coupling Efficiency | >95%, may require longer coupling times or double coupling | >99% per coupling step |

| Overall Crude Peptide Yield (SPPS) | 60-80% (sequence dependent) | 60-80% (sequence dependent) |

| Purity of Crude Peptide (SPPS) | 50-70% (sequence dependent) | 50-70% (sequence dependent) |

| Purity after RP-HPLC | >95% (dependent on purification success) | >95% (dependent on purification success) |

Experimental Protocols

Coupling of this compound in Solid-Phase Peptide Synthesis

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Resin with N-terminal deprotected peptide

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Kaiser test kit

Procedure:

-

Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Confirm the presence of free primary amines using a Kaiser test.

-

Activation of this compound: In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of HOBt (or Oxyma) in DMF. Add 3 equivalents of DIC to the solution. Allow the activation to proceed for 10-15 minutes at room temperature.

-

Coupling Reaction: Drain the DMF from the swollen resin. Add the activated this compound solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours. Note that the coupling of Z-amino acids can be slower than that of Fmoc-amino acids.

-

Monitoring and Washing: Monitor the completion of the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the coupling is incomplete, the coupling step can be repeated. Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Cleavage of the OtBu Protecting Group

This protocol describes the removal of the OtBu side-chain protecting group from tyrosine using a trifluoroacetic acid (TFA) cocktail. This procedure is typically performed during the final cleavage of the peptide from the resin.

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Transfer the dried peptide-resin to a suitable reaction vessel.

-

Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. TIS and water act as scavengers to prevent side reactions with reactive species generated during deprotection.

-

Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Concentrate the filtrate and precipitate the peptide by adding it dropwise to cold diethyl ether.

-

Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic impurities.

-

Drying: Dry the peptide pellet under vacuum.

Deprotection of the Z-Group by Catalytic Hydrogenation

This protocol describes the removal of the N-terminal Z-group from a protected peptide fragment in solution.

Materials:

-

Z-protected peptide

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH) or a suitable solvent mixture

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

Procedure:

-

Reaction Setup: Dissolve the Z-protected peptide in a suitable solvent such as methanol in a round-bottom flask.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20% by weight relative to the peptide).

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). Stir the reaction mixture vigorously at room temperature. Reaction times can range from a few hours to overnight and should be monitored by TLC or HPLC.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

-

Isolation: Evaporate the solvent from the combined filtrate under reduced pressure to obtain the N-terminally deprotected peptide.

Mandatory Visualizations

Experimental Workflow: Convergent Synthesis Using this compound

Caption: Workflow for convergent peptide synthesis using a Z-Tyr(OtBu)-protected fragment.

Signaling Pathway: Action of Leu-Enkephalin

The synthesis of endogenous opioid peptides like Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) can utilize this compound for the introduction of the N-terminal tyrosine residue, which is crucial for its biological activity.

References

An In-Depth Technical Guide to the Chemical Properties of Z-Tyr-OtBu

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-α-Benzyloxycarbonyl-L-tyrosine tert-butyl ester (Z-Tyr-OtBu), a crucial protected amino acid derivative utilized in peptide synthesis and various research applications. This document details its physicochemical characteristics, synthesis, and analysis, offering valuable information for professionals in the fields of chemistry and drug development.

Core Chemical Properties

This compound is a white to off-white solid, extensively used as a building block in the synthesis of peptides.[1] The presence of the benzyloxycarbonyl (Z) protecting group on the amine and the tert-butyl (OtBu) ester on the carboxylic acid allows for controlled and sequential peptide bond formation.[2]

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₅NO₅ | [2] |

| Molecular Weight | 371.43 g/mol | [2] |

| CAS Number | 16881-33-7 | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 73-79 °C (for Z-Tyr(tBu)-OH) | |

| Boiling Point | 556.8±50.0 °C (Predicted) | |

| Density | 1.185±0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in DMSO (200 mg/mL) | |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

Synthesis and Purification

The synthesis of this compound typically involves the protection of the amino group of L-tyrosine with a benzyloxycarbonyl group, followed by the esterification of the carboxylic acid with a tert-butyl group. A general synthetic approach is outlined below, based on established methods for protecting amino acids.

Experimental Protocol: Synthesis of this compound

A plausible synthetic route involves the reaction of N-Cbz-L-tyrosine with a tert-butylating agent. A general procedure, adapted from a patent for a similar compound, is as follows:

-

Protection of L-tyrosine: L-tyrosine is first reacted with benzyl chloroformate (Z-Cl) in the presence of a base (e.g., Na₂CO₃) to yield N-Cbz-L-tyrosine (Z-Tyr-OH).

-

Esterification: Z-Tyr-OH is then dissolved in a suitable solvent like dichloromethane. A tert-butylating agent, such as isobutylene, is introduced in the presence of a catalytic amount of a strong acid (e.g., H₂SO₄). The reaction is typically stirred at room temperature for several days.

-

Work-up and Isolation: The reaction mixture is washed with an aqueous basic solution (e.g., NaHCO₃ solution) and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude this compound.

Experimental Protocol: Purification of this compound

Purification of the crude product is typically achieved by column chromatography on silica gel.

-

Column Preparation: A glass column is packed with silica gel as the stationary phase, and a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is chosen as the mobile phase.

-

Loading and Elution: The crude this compound is dissolved in a minimal amount of the mobile phase and loaded onto the column. The solvent is then allowed to run through the column, and fractions are collected.

-

Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Isolation: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified product.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the tyrosine and benzyloxycarbonyl groups, the benzylic protons of the Z-group, the α- and β-protons of the tyrosine backbone, and the singlets for the nine protons of the tert-butyl ester group.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ester and the carbamate, the aromatic carbons, the benzylic carbon of the Z-group, the α- and β-carbons of the tyrosine backbone, and the quaternary and methyl carbons of the tert-butyl group.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of this compound. The expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound plus the mass of a proton.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of the ester and carbamate groups, and the aromatic C-H and C=C stretching vibrations.

Role in Peptide Synthesis

This compound is a valuable reagent in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The Z-group on the N-terminus is stable under the mildly acidic conditions used for the removal of other protecting groups like Boc, and it can be cleaved by catalytic hydrogenation. The OtBu group protecting the C-terminus is stable to many reagents but can be removed with strong acids like trifluoroacetic acid (TFA). This orthogonal protection strategy allows for the selective deprotection and elongation of peptide chains.

Biological Context

While this compound is primarily a synthetic intermediate, tyrosine and its derivatives play crucial roles in various biological processes. Tyrosine is a precursor to several important neurotransmitters and hormones. Protected amino acids like this compound are instrumental in the synthesis of peptides that are investigated for their therapeutic potential. The general class of amino acid derivatives has been explored for their potential ergogenic effects, influencing anabolic hormone secretion and mental performance under stress. However, specific biological activities or signaling pathway involvement for this compound itself have not been extensively documented, as its primary role is in facilitating the synthesis of biologically active peptides.

References

Z-Tyr-OtBu: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine (Z-Tyr-OtBu), a critical protected amino acid derivative utilized in peptide synthesis and pharmaceutical research. This document details its chemical structure, molecular weight, and a representative synthesis protocol.

Core Data

The key quantitative data for this compound and its anhydrous form are summarized below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₅NO₅ | [1] |

| Molecular Weight | 371.43 g/mol | [2] |

| CAS Number | 16881-33-7 | [1] |

| Appearance | White to off-white solid | |

| Molecular Formula (Monohydrate) | C₂₁H₂₅NO₅·H₂O | [3] |

| Molecular Weight (Monohydrate) | 389.4 g/mol | [3] |

Synthesis of this compound

This compound is a tyrosine derivative that serves as a valuable building block in the synthesis of peptide-based drugs and other biologically active molecules. Its synthesis involves a multi-step process that begins with the protection of the amino group of L-tyrosine, followed by the protection of the carboxylic acid and hydroxyl groups. A representative, multi-step synthetic pathway is detailed below.

Experimental Protocol: Synthesis of Z-L-Tyr(tBu)-OH

This protocol outlines the synthesis of the carboxylic acid precursor to this compound, based on methodologies for similar protected amino acids.

Step 1: Synthesis of Z-L-Tyr-OMe (N-benzyloxycarbonyl-L-tyrosine methyl ester)

-

Dissolve L-tyrosine methyl ester hydrochloride (Tyr-OMe·HCl) in an aqueous solution.

-

Add ethyl acetate (AcOEt) and sodium carbonate (Na₂CO₃) to the solution.

-

React the mixture with benzyl chloroformate (Z-Cl), maintaining the pH of the system between 7 and 10.

-

Upon reaction completion, the resulting Z-L-Tyr-OMe is isolated.

Step 2: Synthesis of Z-L-Tyr(tBu)-OMe (N-benzyloxycarbonyl-O-tert-butyl-L-tyrosine methyl ester)

-

Dissolve the Z-L-Tyr-OMe obtained in the previous step in a dichloromethane (CH₂Cl₂) solution.

-

Add sulfuric acid (H₂SO₄) and isobutene to the solution.

-

Allow the reaction to proceed at room temperature for 1-10 days to yield Z-L-Tyr(tBu)-OMe.

Step 3: Saponification to Z-L-Tyr(tBu)-OH

-

Add a sodium hydroxide (NaOH) solution to the Z-L-Tyr(tBu)-OMe from the previous step to initiate saponification.

-

This reaction hydrolyzes the methyl ester, yielding the final product, Z-L-Tyr(tBu)-OH.

To obtain this compound, the carboxylic acid of Z-L-Tyr(tBu)-OH would then be esterified with a tert-butyl group, a standard procedure in organic synthesis.

Applications in Peptide Synthesis

This compound is a key intermediate in drug development and medicinal chemistry. In peptide synthesis, the benzyloxycarbonyl (Z) group serves as a protecting group for the amine, while the tert-butyl (OtBu) group protects the carboxylic acid. These protecting groups prevent unwanted side reactions during peptide chain elongation. The Z group can be removed by catalytic hydrogenation, which provides an orthogonal deprotection strategy when acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups are also used in the synthesis of complex peptides.

Biological Activity

It is important to note that this compound is a synthetic amino acid derivative and is not known to be directly involved in any biological signaling pathways. Its utility lies in its role as a building block for the synthesis of biologically active peptides. Therefore, a signaling pathway diagram for this compound is not applicable.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of the this compound precursor, Z-L-Tyr(tBu)-OH.

Caption: Synthesis workflow for Z-L-Tyr(tBu)-OH.

References

The Enduring Guardian: An In-depth Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) protecting group stands as a foundational pillar in the field of peptide chemistry. Introduced in the 1930s by Max Bergmann and Leonidas Zervas, it was the first widely adopted Nα-protecting group that enabled the controlled, stepwise synthesis of peptides.[1][2] Despite the subsequent development of other key protecting groups such as tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), the Cbz group retains its significance due to its unique stability profile and specific applications in modern synthetic strategies.[3][4] This technical guide provides a comprehensive overview of the Cbz protecting group, from its fundamental chemistry to detailed experimental protocols and comparative data.

Core Principles and Functionality

The primary role of the Cbz group in peptide synthesis is to temporarily mask the nucleophilic α-amino group of an amino acid.[3] This prevents unwanted self-polymerization and other side reactions during the formation of a peptide bond. The Cbz group achieves this by converting the highly nucleophilic amine into a significantly less reactive carbamate. A key advantage of the Cbz group is its remarkable stability under a broad range of conditions, including those used for the removal of other protecting groups like Boc (acid-labile) and Fmoc (base-labile), establishing its role as an orthogonal protecting group.

Introduction of the Benzyloxycarbonyl Group (N-Protection)

The most common method for introducing the Cbz group is the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions, often referred to as the Schotten-Baumann reaction. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of benzyl chloroformate. A base is required to neutralize the hydrochloric acid generated during the reaction.

Mechanism of Cbz Protection:

Caption: Mechanism of N-protection with benzyl chloroformate.

Stability of the Cbz Group

The Cbz group is known for its stability across a range of chemical conditions, which is a significant advantage in multi-step synthesis. It is generally stable to both acidic and basic conditions used for the deprotection of Boc and Fmoc groups, respectively. However, it can be cleaved under harsh acidic conditions, such as with hydrogen bromide in acetic acid.

| Condition | Stability of Cbz Group | Reference |

| Mild Acid (e.g., TFA for Boc deprotection) | Stable | |

| Base (e.g., Piperidine for Fmoc deprotection) | Stable | |

| Strong Acid (e.g., HBr in Acetic Acid) | Labile | |

| Catalytic Hydrogenolysis (e.g., H₂/Pd-C) | Labile |

Cleavage of the Benzyloxycarbonyl Group (N-Deprotection)

The selective removal of the Cbz group is a critical step in peptide synthesis. There are two primary methods for Cbz deprotection: catalytic hydrogenolysis and acidolysis.

Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz deprotection. It involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas. The reaction proceeds via the cleavage of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide. Transfer hydrogenation, using hydrogen donors like ammonium formate or triethylsilane, can also be employed.

Caption: Cbz deprotection via catalytic hydrogenolysis.

Acidolysis

The Cbz group can also be removed under strong acidic conditions. A common reagent for this purpose is a solution of hydrogen bromide (HBr) in acetic acid. This method is harsher than hydrogenolysis and may not be suitable for peptides containing other acid-sensitive functional groups.

Caption: Cbz deprotection via acidolysis with HBr.

Experimental Protocols

The following are detailed, representative experimental protocols for the protection of an amino acid with the Cbz group and its subsequent deprotection.

Protocol for Cbz Protection of an Amino Acid

This protocol describes a general procedure for the N-protection of an amino acid using benzyl chloroformate.

Materials:

-

Amino acid (1.0 eq)

-

Tetrahydrofuran (THF)

-

Water

-

Sodium bicarbonate (NaHCO₃) (2.0 eq)

-

Benzyl chloroformate (Cbz-Cl) (1.5 eq)

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve the amino acid in a 2:1 mixture of THF and water.

-

Add sodium bicarbonate (2.0 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.5 eq) to the cooled and stirring solution.

-

Stir the reaction mixture at 0 °C for 20 hours.

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the Cbz-protected amino acid. A typical yield for this reaction is approximately 90%.

Protocol for Cbz Deprotection by Catalytic Hydrogenolysis

This protocol outlines the removal of the Cbz group using palladium on carbon and hydrogen gas.

Materials:

-

Cbz-protected peptide

-

Methanol (MeOH) or Ethanol

-

10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

Dissolve the Cbz-protected peptide in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature. Reaction times can vary from 1 to 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Protocol for Cbz Deprotection by Acidolysis

This protocol describes the acidic cleavage of the Cbz group using hydrogen bromide in acetic acid.

Materials:

-

Cbz-protected peptide

-

33% Hydrogen bromide in acetic acid (HBr/AcOH)

-

Diethyl ether

-

Petroleum ether

Procedure:

-

Dissolve the Cbz-protected peptide in a 33% solution of HBr in acetic acid.

-

Stir the resulting mixture at room temperature for 20 minutes.

-

Add diethyl ether to the reaction mixture to precipitate the amine salt.

-

Isolate the precipitate by decanting the solvent.

-

Further precipitate any remaining product from the ether solution by adding petroleum ether.

-

Combine the solid fractions and dry to obtain the deprotected peptide hydrobromide salt.

Orthogonality and Strategic Applications

A significant advantage of the Cbz group is its orthogonality to the widely used Boc and Fmoc protecting groups. This means that the Cbz group remains intact under the conditions used to remove Boc (acidic) and Fmoc (basic) groups. This property makes the Cbz group particularly valuable for the synthesis of complex peptides, such as those with side-chain modifications or for the synthesis of peptide fragments that will be later condensed in solution-phase synthesis.

Caption: Orthogonal deprotection strategy with Cbz, Boc, and Fmoc.

Quantitative Data Summary

| Parameter | Cbz Protection (with Cbz-Cl) | Cbz Deprotection (Hydrogenolysis) | Cbz Deprotection (HBr/AcOH) |

| Typical Reagents | Benzyl chloroformate, NaHCO₃ | H₂, Pd/C | 33% HBr in Acetic Acid |

| Solvent | THF/Water | Methanol, Ethanol | Acetic Acid |

| Temperature | 0 °C to Room Temp | Room Temperature | Room Temperature |

| Reaction Time | 2-20 hours | 1-24 hours | 20-60 minutes |

| Typical Yield | ~90% | Excellent (often >90%) | Good to Excellent |

| Key Side Reactions | Racemization at high pH | Catalyst poisoning, incomplete deprotection | Alkylation of sensitive residues |

Conclusion

The benzyloxycarbonyl protecting group, a classic tool in peptide chemistry, continues to be a relevant and valuable option for researchers and drug development professionals. Its ease of introduction, stability to a range of conditions, and multiple deprotection pathways, particularly its orthogonality to the widely used Boc and Fmoc groups, ensure its place in modern synthetic strategies. A thorough understanding of its chemistry, stability, and associated experimental protocols is essential for its effective application in the synthesis of simple and complex peptides.

References

An In-depth Technical Guide to the Tert-Butyl Ester Protection of Tyrosine for Researchers and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis and the development of complex organic molecules, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high fidelity. Among these, the tert-butyl (tBu) group plays a crucial role, particularly as a tert-butyl ester for the protection of carboxylic acids. This guide provides a comprehensive overview of the tert-butyl ester protection of the amino acid tyrosine, a frequent component of bioactive peptides and pharmaceuticals.

This document will delve into the synthesis of tert-butyl ester protected tyrosine, its application in peptide synthesis, and the various methods for its deprotection. Detailed experimental protocols, quantitative data, and visual workflows are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required for the successful implementation of this chemical strategy.

Synthesis of Tyrosine Tert-Butyl Ester Derivatives

The introduction of a tert-butyl ester onto a tyrosine molecule can be achieved through several synthetic routes. The choice of method often depends on the desired final compound, whether it be protection of the carboxylic acid, the phenolic hydroxyl group, or both, and the presence of other protecting groups on the alpha-amino group (e.g., Boc or Fmoc).

Protection of the Carboxylic Acid Moiety

A direct method for the tert-butylation of the carboxylic acid of a free amino acid involves the use of tert-butyl acetate with a strong acid catalyst.[1]

Table 1: Synthesis of L-Tyrosine Tert-Butyl Ester

| Reaction Step | Reagents and Conditions | Yield (%) | Reference |

| Esterification | L-Tyrosine, tert-butyl acetate, perchloric acid (catalyst), room temperature | High | [1] |

Synthesis of N-Boc-O-tert-butyl-L-tyrosine

For applications in peptide synthesis, tyrosine is often protected at both the amino and hydroxyl groups. The following table outlines a typical synthesis for N-Boc-O-tert-butyl-L-tyrosine.

Table 2: Synthesis of N-Boc-O-tert-butyl-L-tyrosine

| Reaction Step | Reagents and Conditions | Yield (%) | Reference |

| N-Boc Protection | L-Tyrosine, Di-tert-butyl dicarbonate ((Boc)2O), Potassium Hydroxide, Water | 90.29 | [2] |

| O-tert-butylation | Z-L-Tyr-OMe, Isobutene, H2SO4, CH2Cl2 | - | [3] |

| Saponification | Z-L-Tyr(tBu)-OMe, NaOH | - | [3] |

| Hydrogenolysis | Z-L-Tyr(tBu), Pd/C, H2 | - | |

| N-Fmoc Protection | L-Tyr(tBu), Fmoc-osu, Na2CO3, THF/Water | - |

Note: The multi-step synthesis of Fmoc-Tyr(tBu)-OH is also well-documented, often starting from L-tyrosine and involving similar protection strategies.

Application in Peptide Synthesis

The primary application of tert-butyl protected tyrosine is in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The tert-butyl group's stability to a wide range of reagents, coupled with its acid-lability, makes it an excellent orthogonal protecting group.

Solid-Phase Peptide Synthesis (SPPS)

In the widely used Fmoc/tBu SPPS strategy, Fmoc-Tyr(tBu)-OH is incorporated into the growing peptide chain. The tert-butyl ether protecting the phenolic hydroxyl group remains intact during the repetitive basic treatments (e.g., piperidine) used for Fmoc deprotection.

Solution-Phase Peptide Synthesis

In solution-phase synthesis, tyrosine derivatives with a protected carboxylic acid, such as L-tyrosine tert-butyl ester, are valuable intermediates. They allow for the coupling of the N-terminus of the tyrosine residue to another amino acid without the risk of self-polymerization.

Deprotection of the Tert-Butyl Ester

The removal of the tert-butyl ester is typically achieved under acidic conditions. The choice of reagent and conditions depends on the presence of other acid-labile protecting groups in the molecule.

Trifluoroacetic Acid (TFA) Mediated Deprotection

The most common method for the cleavage of tert-butyl esters is treatment with trifluoroacetic acid (TFA). This is a robust and generally high-yielding method. However, the strong acidic conditions can lead to the formation of tert-butyl cations, which can cause side reactions, such as the alkylation of sensitive residues like tryptophan and methionine. To prevent these side reactions, scavengers are added to the cleavage cocktail.

Table 3: Common Scavenger Cocktails for TFA-Mediated Deprotection

| Scavenger Cocktail (v/v) | Purpose | Reference |

| TFA/H2O/Triisopropylsilane (TIS) (95:2.5:2.5) | General purpose, TIS is an efficient cation scavenger. | |

| TFA/Thioanisole/H2O/EDT (90:5:3:2) | For peptides containing Trp and Met to prevent alkylation. | - |

| TFA/Phenol/H2O/Thioanisole/EDT | A comprehensive cocktail for complex peptides. | - |

Milder Deprotection Methods

In the presence of other acid-sensitive protecting groups, a milder deprotection method may be required. Zinc bromide (ZnBr2) in dichloromethane has been shown to selectively cleave tert-butyl esters.

Table 4: Comparison of Deprotection Methods

| Method | Reagents and Conditions | Advantages | Disadvantages | Yield (%) | Reference |

| Strong Acid | TFA, room temperature, 1-4 hours | Fast and efficient for robust peptides. | Can cleave other acid-labile groups. | High | |

| Lewis Acid | ZnBr2 (5-10 equiv.), DCM, room temperature, 24 hours | Milder conditions, can be selective. | Slower reaction time, requires anhydrous conditions. | Good to high |

Experimental Protocols

Protocol 1: Synthesis of L-Tyrosine Tert-Butyl Ester

-

Reaction Setup: In a round-bottom flask, suspend L-tyrosine in tert-butyl acetate.

-

Catalyst Addition: Carefully add a catalytic amount of perchloric acid to the suspension.

-

Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: TFA-Mediated Deprotection of a Peptide Containing Tyr(tBu)

-

Resin Preparation: Swell the peptide-resin in dichloromethane (DCM).

-

Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA/H2O/TIS (95:2.5:2.5, v/v/v).

-

Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

-

Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether twice.

-

Drying: Dry the crude peptide under vacuum.

Protocol 3: Selective Deprotection of a Tert-Butyl Ester with Zinc Bromide

-

Reaction Setup: Dissolve the tert-butyl ester-protected compound in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add 5-10 equivalents of anhydrous zinc bromide to the solution.

-

Reaction: Stir the suspension at room temperature for 24 hours, monitoring the reaction by TLC.

-

Workup: Quench the reaction by adding water.

-

Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Context: The Importance of Tyrosine in Signaling Pathways

Tyrosine residues in proteins are critical for cellular signaling. The phosphorylation of the phenolic hydroxyl group of tyrosine by tyrosine kinases is a key event in many signal transduction pathways that regulate cell growth, differentiation, and metabolism. The ability to synthetically introduce protected tyrosine residues into peptides and proteins is therefore essential for studying these pathways.

Conclusion

The tert-butyl ester is a versatile and robust protecting group for the carboxylic acid of tyrosine, widely employed in both solid-phase and solution-phase peptide synthesis. Its stability under a variety of reaction conditions and its facile removal with acid make it an invaluable tool for chemists. This guide has provided a detailed overview of the synthesis, application, and deprotection of tert-butyl ester protected tyrosine, complete with experimental protocols and quantitative data to aid researchers in their synthetic endeavors. A thorough understanding of these methods is crucial for the successful synthesis of complex peptides and other molecules of interest in research and drug development.

References

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Protecting Groups in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high-purity, structurally defined peptides. These temporary chemical modifications shield reactive functional groups on amino acids, preventing undesirable side reactions and ensuring the precise, stepwise assembly of the peptide chain. This guide provides a comprehensive exploration of the core principles of protecting groups in SPPS, detailing the major strategies, experimental protocols, and quantitative data to empower researchers in their peptide synthesis endeavors.

Fundamental Principles of Protecting Groups in SPPS

The success of SPPS hinges on the ability to selectively form peptide bonds in a predetermined sequence. Since amino acids possess at least two reactive functional groups—the α-amino group and the α-carboxyl group—and many have reactive side chains, protecting groups are essential to direct the reaction to the desired outcome.

An ideal protecting group exhibits the following characteristics:

-

Ease of Introduction: It can be readily and efficiently attached to the specific functional group.

-

Stability: It remains intact under the conditions of peptide bond formation and the deprotection of other protecting groups.

-

Facile and Selective Removal: It can be removed in high yield under mild conditions that do not compromise the integrity of the peptide chain or other protecting groups.

-

No Racemization: Its introduction and removal should not induce racemization at the chiral centers of the amino acids.

-

Orthogonality: In a multi-step synthesis, different classes of protecting groups should be removable under distinct, non-interfering conditions, allowing for selective deprotection.[1]

Major Strategies in Solid-Phase Peptide Synthesis

Two primary strategies have historically dominated the landscape of SPPS, each defined by the type of temporary protecting group used for the α-amino group: the Boc/Bzl strategy and the Fmoc/tBu strategy.[2]

The Boc/Bzl Strategy

The tert-butyloxycarbonyl (Boc) strategy, a classical approach, utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[3] The repetitive deprotection of the Boc group is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA).[3] Permanent protection for reactive side chains is generally provided by benzyl-based (Bzl) groups, which are more resistant to TFA and require a strong acid, such as hydrofluoric acid (HF), for their removal during the final cleavage of the peptide from the resin.[3]

The Fmoc/tBu Strategy

The more contemporary and widely adopted 9-fluorenylmethyloxycarbonyl (Fmoc) strategy employs the base-labile Fmoc group for α-amino protection. The Fmoc group is readily cleaved by a weak base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). Side-chain protecting groups are typically tert-butyl (tBu)-based, which are acid-labile and are removed simultaneously with the cleavage of the peptide from the resin using a strong acid cocktail, such as TFA. This strategy is favored for its milder deprotection conditions for the α-amino group.

The core principle that underpins the effectiveness of the Fmoc/tBu strategy is orthogonality . Orthogonal protecting groups can be removed under different, non-interfering chemical conditions. In this case, the base-labile Fmoc group can be selectively removed at each cycle of peptide elongation without affecting the acid-labile side-chain protecting groups.

Orthogonality of Fmoc/tBu and Boc/Bzl protecting group strategies.

Classification of Protecting Groups in SPPS

Protecting groups in SPPS can be broadly categorized based on the functional group they protect: α-amino protecting groups and side-chain protecting groups.

α-Amino Protecting Groups

These are temporary protecting groups that are removed at each cycle of peptide synthesis.

| Protecting Group | Structure | Cleavage Conditions | Key Features |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | 20% Piperidine in DMF | Base-labile; allows for UV monitoring of deprotection. |

| Boc | tert-Butoxycarbonyl | 50% TFA in DCM | Acid-labile; robust chemistry suitable for challenging sequences. |

| Z (Cbz) | Benzyloxycarbonyl | H₂/Pd, HBr/AcOH, Na/liquid NH₃ | Historically significant; stable to mildly acidic and basic conditions. |

| Alloc | Allyloxycarbonyl | Pd(0) catalyst | Orthogonal to both Fmoc and Boc strategies. |

Side-Chain Protecting Groups

These are considered "permanent" during the peptide chain elongation and are typically removed during the final cleavage from the solid support. The choice of side-chain protecting groups is dictated by the α-amino protection strategy.

Fmoc/tBu Strategy Compatible Side-Chain Protecting Groups:

| Amino Acid | Functional Group | Protecting Group | Cleavage Conditions |

| Arg | Guanidinium | Pbf, Pmc | TFA |

| Asn, Gln | Amide | Trt | TFA |

| Asp, Glu | Carboxyl | OtBu | TFA |

| Cys | Thiol | Trt, Acm, tBu | TFA, I₂, Hg(OAc)₂ |

| His | Imidazole | Trt, Boc | TFA |

| Lys | Amine | Boc, Mtt, Dde, Alloc | TFA, 1% TFA in DCM, 2% Hydrazine in DMF, Pd(0) |

| Ser, Thr, Tyr | Hydroxyl | tBu | TFA |

| Trp | Indole | Boc | TFA |

Boc/Bzl Strategy Compatible Side-Chain Protecting Groups:

| Amino Acid | Functional Group | Protecting Group | Cleavage Conditions |

| Arg | Guanidinium | Tos | HF |

| Asp, Glu | Carboxyl | OBzl, OcHex | HF |

| Cys | Thiol | Bzl, 4-MeBzl | HF |

| His | Imidazole | Bom, Dnp | HF, Thiophenol |

| Lys | Amine | 2-Cl-Z | HF |

| Ser, Thr, Tyr | Hydroxyl | Bzl | HF |

| Trp | Indole | For | HF |

Quantitative Data on Deprotection and Coupling

The efficiency of each cycle in SPPS is critical for the overall yield and purity of the final peptide. The following tables provide some quantitative insights into deprotection and coupling reactions.

Table 1: Kinetics of Fmoc Deprotection

| Base (in DMF) | Concentration | Half-life (t½) of Fmoc-Val Deprotection |

| Piperidine | 20% (v/v) | ~6-7 seconds |

| Piperidine | 5% (v/v) | >99% completion in 3 minutes |

| Piperidine | 2% (v/v) | ~88% completion in 3 minutes |

| 4-Methylpiperidine (4MP) | 20% (v/v) | Comparable to Piperidine for Arg deprotection at 10 minutes |

| Piperazine (PZ) | 10% (w/v) | Slightly less efficient than Piperidine at shorter deprotection times |

Table 2: Comparison of Coupling Reagent Efficiency in Fmoc-SPPS

| Coupling Reagent | Coupling Time | Crude Purity of G-LHRH (%) | Crude Purity of Oxytocin (%) |

| HATU | 2 x 1 min | 83.63 | 70.27 |

| HCTU | 2 x 20 min | 90.84 | 77.68 |

| COMU | 2 x 1 min | 90.84 | 77.68 |

| PyBOP | 2 x 1 min | 48.11 | 70.27 |

| TFFH | 2 x 1 min | < 25 | < 15 |

Experimental Protocols

The following are detailed protocols for manual Fmoc- and Boc-based SPPS.

Manual Fmoc-SPPS Protocol (0.1 mmol scale)

This protocol outlines the steps for a single coupling cycle.

Materials:

-

Fmoc-protected amino acid

-

Resin (e.g., Wang resin)

-

DMF (peptide synthesis grade)

-

DCM (peptide synthesis grade)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents (e.g., HBTU)

-

N,N-Diisopropylethylamine (DIEA)

-

SPPS reaction vessel

Workflow:

The core Fmoc-SPPS cycle for peptide chain elongation.

Procedure:

-

Resin Swelling:

-

Place the resin in the reaction vessel.

-

Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 3 minutes and drain.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.

-

Drain the solution.

-

-

Washing:

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

-

Amino Acid Coupling (HBTU/DIEA example):

-

In a separate vial, dissolve the incoming Fmoc-amino acid (4 equivalents) and HBTU (3.8 equivalents) in DMF.

-

Add DIEA (8 equivalents) to the vial and allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times).

-

-

Repeat Cycle: Return to step 2 for the next amino acid in the sequence.

Manual Boc-SPPS Protocol (0.1 mmol scale)

This protocol outlines the steps for a single coupling cycle.

Materials:

-

Boc-protected amino acid

-

Resin (e.g., Merrifield resin)

-

DCM (peptide synthesis grade)

-

50% (v/v) TFA in DCM

-

10% (v/v) DIEA in DCM

-

Coupling reagents (e.g., DCC/HOBt)

-

SPPS reaction vessel

Workflow:

The core Boc-SPPS cycle for peptide chain elongation.

Procedure:

-

Resin Swelling:

-

Place the resin in the reaction vessel.

-

Add DCM and allow the resin to swell for 30 minutes with gentle agitation.

-

Drain the solvent.

-

-

Nα-Boc Deprotection:

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 1-2 minutes and drain.

-

Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the solution.

-

-

Washing:

-

Wash the resin thoroughly with DCM (3-5 times).

-

-

Neutralization:

-

Add a solution of 10% DIEA in DCM to the resin.

-

Agitate for 2 minutes and drain. Repeat this step once more.

-

Wash the resin with DCM (3 times).

-

-

Amino Acid Coupling (DCC/HOBt example):

-

In a separate vial, dissolve the Boc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DCC (3 equivalents) dissolved in DCM and allow to activate for 10-15 minutes at 0°C.

-

Filter the pre-activated solution to remove the dicyclohexylurea (DCU) precipitate.

-

Add the filtered solution to the neutralized resin and agitate for 1-2 hours.

-

Monitor the reaction completion using the Kaiser test.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DCM (3 times) and DMF (2 times).

-

-

Repeat Cycle: Return to step 2 for the next amino acid.

Final Cleavage and Side-Chain Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. This is typically achieved by treatment with a strong acid cocktail containing scavengers to prevent side reactions from the reactive carbocations generated during deprotection.

Common Cleavage Cocktails for Fmoc-SPPS:

| Reagent | Composition | Application |

| Reagent K | TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) | A universal cocktail for peptides containing sensitive residues like Cys, Met, Trp, and Tyr. |

| TFA/TIS/Water | TFA/triisopropylsilane/water (95:2.5:2.5) | A general-purpose, non-malodorous cocktail suitable for many sequences. |

| Reagent B | TFA/phenol/water/TIS (88:5:5:2) | An "odorless" alternative to cocktails containing thiols, particularly useful for peptides with trityl-based protecting groups. |

| Reagent H | TFA/phenol/thioanisole/EDT/water/DMS/NH₄I (81:5:5:2.5:3:2:1.5 w/w) | Specifically designed to minimize the oxidation of methionine residues. |

Cleavage Protocol (General for Fmoc-SPPS):

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Add the appropriate cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

Conclusion

The judicious selection and application of protecting groups are fundamental to the successful synthesis of peptides via SPPS. The choice between the robust Boc/Bzl strategy and the milder, more versatile Fmoc/tBu approach depends on the specific requirements of the target peptide, including its sequence, length, and the presence of sensitive moieties. A thorough understanding of the principles of orthogonality, the kinetics of deprotection and coupling, and the appropriate use of cleavage reagents is essential for researchers, scientists, and drug development professionals to navigate the complexities of peptide synthesis and achieve their desired products with high yield and purity.

References

An In-depth Technical Guide to Z-Tyr-OtBu for Novice Peptide Synthesis Researchers

Introduction to Z-Tyr-OtBu in Peptide Synthesis

For researchers venturing into the field of peptide synthesis, the strategic use of protecting groups is a foundational concept. This compound, a derivative of the amino acid Tyrosine, is an excellent case study in the application of orthogonal protection strategies. This guide provides a comprehensive overview of this compound, from its synthesis to its application in peptide chain elongation and subsequent deprotection steps. The "Z" (benzyloxycarbonyl or Cbz) group protects the alpha-amino group, while the "OtBu" (tert-butyl ester) protects the carboxylic acid functionality. This dual protection allows for selective deprotection and reaction at either end of the molecule, a critical requirement in the stepwise construction of peptides. The benzyloxycarbonyl group has a long history in solution-phase peptide synthesis[1].

Core Concepts: Orthogonal Protection

In peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the various reactive sites of an amino acid. An orthogonal protection strategy employs protecting groups that can be removed under different chemical conditions. This allows for the selective deprotection of one functional group while others remain protected. The Z/tBu protecting group strategy is a prime example of this, where the Z group is typically removed by hydrogenolysis, and the tBu group is removed by acidolysis[2][3]. This orthogonality provides chemists with precise control over the peptide synthesis process[2][3].

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in the laboratory.

| Property | Value | Reference |

| IUPAC Name | tert-butyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate | |

| Synonyms | N-Carbobenzyloxy-L-tyrosine tert-butyl ester, Cbthis compound | |

| CAS Number | 16881-33-7 | |

| Molecular Formula | C21H25NO5 | |

| Molecular Weight | 371.43 g/mol | |

| Appearance | White to off-white solid | |

| Storage Conditions | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, application, and deprotection of this compound.

Synthesis of this compound

This protocol describes a plausible synthetic route to this compound starting from L-Tyrosine.

Step 1: Protection of the Amino Group with Benzyloxycarbonyl (Z) Group

-

Dissolve L-Tyrosine (1 equivalent) in a suitable aqueous alkaline solution (e.g., 1 M NaOH).

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add benzyl chloroformate (Z-Cl, ~1.1 equivalents) dropwise while vigorously stirring. Maintain the pH of the reaction mixture between 9 and 10 by the concurrent addition of 1 M NaOH.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer to pH 2-3 with cold 1 M HCl. The Z-Tyr-OH product will precipitate out of solution.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Esterification of the Carboxylic Acid with a tert-Butyl (OtBu) Group

-

Suspend Z-Tyr-OH (1 equivalent) in anhydrous dichloromethane (CH2Cl2).

-

Add a catalytic amount of concentrated sulfuric acid (H2SO4).

-

Cool the mixture in a pressure-resistant vessel and add condensed isobutylene (excess).

-

Seal the vessel and allow the reaction to stir at room temperature for 2-4 days. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully vent the vessel and neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography on silica gel.

Diagram of the Synthetic Pathway for this compound

Application in Solution-Phase Peptide Synthesis: Coupling of this compound

This protocol details the coupling of this compound to an amino acid ester, for example, H-Gly-OMe.

-

Dissolve this compound (1 equivalent) and H-Gly-OMe.HCl (1.1 equivalents) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Cool the solution to 0°C in an ice bath.

-

Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) and an additive like 1-Hydroxybenzotriazole (HOBt, 1.2 equivalents).

-

Add a base, such as N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents), to neutralize the hydrochloride salt and facilitate the coupling reaction.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash successively with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting dipeptide, Z-Tyr(OtBu)-Gly-OMe, by column chromatography.

Selective Deprotection Protocols

The orthogonality of the Z and OtBu groups allows for their selective removal.

-

Dissolve the Z-protected peptide (e.g., Z-Tyr(OtBu)-Gly-OMe) in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of Palladium on carbon (Pd/C, 10% w/w).

-

Stir the suspension vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the filter pad with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the N-terminally deprotected peptide, H-Tyr(OtBu)-Gly-OMe.

-

Dissolve the OtBu-protected peptide (e.g., Z-Tyr(OtBu)-Gly-OMe) in a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), a scavenger such as triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).

-

Stir the solution at room temperature for 1-3 hours.

-

Remove the TFA under reduced pressure (co-evaporation with a solvent like toluene can help remove residual acid).

-

Precipitate the deprotected peptide by adding cold diethyl ether.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the peptide with cold diethyl ether and dry under vacuum to obtain the C-terminally deprotected peptide, Z-Tyr-Gly-OH.

Workflow for Peptide Elongation and Deprotection

Quantitative Data Summary

The following tables provide representative data for the synthesis and deprotection steps involving this compound. Note that actual yields and reaction times may vary depending on the specific substrates and reaction conditions.

Table 1: Synthesis and Coupling of this compound

| Step | Reagents | Solvent | Time (h) | Temperature (°C) | Typical Yield (%) |

| Z-protection of Tyrosine | Benzyl Chloroformate, NaOH | Water | 2-3 | 0 - RT | 85-95 |

| OtBu-esterification of Z-Tyr-OH | Isobutylene, H2SO4 (cat.) | DCM | 48-96 | RT | 70-85 |

| Coupling with H-Gly-OMe | EDC, HOBt, DIPEA | DCM/DMF | 12-16 | 0 - RT | 80-90 |

Table 2: Selective Deprotection of a Protected Dipeptide

| Deprotection Step | Reagents | Solvent | Time (h) | Temperature (°C) | Typical Yield (%) |

| Z-Group Removal | H2, 10% Pd/C | Methanol | 2-4 | RT | >95 |

| OtBu-Group Removal | TFA/TIS/H2O (95:2.5:2.5) | Neat | 1-3 | RT | >90 |

Conclusion

This compound is a valuable reagent for novice peptide synthesis researchers, providing a practical introduction to the principles of orthogonal protection. The distinct chemical labilities of the Z and OtBu protecting groups allow for controlled, stepwise modifications of a peptide chain. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently incorporate this compound into their peptide synthesis workflows, paving the way for the successful construction of more complex peptide structures.

References

The Benzyloxycarbonyl (Z) Group: A Technical Guide to Z-Protected Amino Acids in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Z or Cbz) group stands as a cornerstone in the field of peptide chemistry and organic synthesis, offering a robust and versatile strategy for the protection of primary and secondary amines. Introduced by Max Bergmann and Leonidas Zervas in 1932, its application revolutionized the art of peptide synthesis, enabling the controlled assembly of amino acids into complex polypeptide chains. This technical guide provides an in-depth exploration of the key features of Z-protected amino acids, including their synthesis, deprotection, and application, with a focus on quantitative data and detailed experimental protocols for the modern research environment.

Core Features of the Z-Protecting Group

The Z-group is a carbamate-type protecting group valued for its stability under a range of reaction conditions, particularly its resistance to weakly acidic and basic environments, which allows for the selective deprotection of other protecting groups. This orthogonality is a critical feature in multi-step synthetic strategies.[1][2] Z-protected amino acids are typically stable, crystalline solids, which facilitates their handling and purification.

The stability of the Z-group is attributed to the electronic nature of the benzyloxycarbonyl moiety. However, it is readily cleaved under specific conditions, primarily through catalytic hydrogenation, strongly acidic conditions, or with sodium in liquid ammonia, offering a range of deprotection options suitable for various substrates and synthetic schemes.

Synthesis of Z-Protected Amino Acids

The most common method for the introduction of the Z-group is the acylation of an amino acid with benzyl chloroformate under Schotten-Baumann conditions.[3] This reaction is typically carried out in a biphasic system or in an aqueous basic solution at low temperatures to minimize side reactions such as the formation of the corresponding N-carboxyanhydride.

Experimental Protocol: Synthesis of Z-L-Alanine

Materials:

-

L-Alanine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve L-Alanine (1 equivalent) in 2 M NaOH solution (2 equivalents) and cool the solution to 0 °C in an ice bath.

-

To this cold solution, add benzyl chloroformate (1.1 equivalents) and a solution of 2 M NaOH (1.2 equivalents) portion-wise and simultaneously over a period of 30-60 minutes, ensuring the pH of the reaction mixture is maintained between 9 and 10.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Wash the reaction mixture with diethyl ether or ethyl acetate to remove any unreacted benzyl chloroformate.

-

Cool the aqueous layer in an ice bath and acidify to pH 2 with 6 M HCl.

-

A white precipitate of Z-L-Alanine will form. Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure Z-L-Alanine.

Expected Yield: 80-95%

Synthesis Workflow

Caption: General workflow for the synthesis of Z-protected amino acids.

Physicochemical Properties of Z-Protected Amino Acids

The following table summarizes key physicochemical properties of several common Z-protected amino acids. These values are essential for reaction planning, characterization, and quality control.

| Z-Amino Acid | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation ([α]D) (c=conc, solvent) |

| Z-Glycine | C10H11NO4 | 209.20 | 119-121 | Not applicable |

| Z-L-Alanine | C11H13NO4 | 223.23 | 82-84 | -14.3° (c=2, AcOH) |

| Z-L-Valine | C13H17NO4 | 251.28 | 62-65 | +4.5° (c=1, EtOH) |

| Z-L-Leucine | C14H19NO4 | 265.31 | 46-49 | -25.5° (c=2, EtOH) |

| Z-L-Isoleucine | C14H19NO4 | 265.31 | 44-46 | +6.1° (c=2, EtOH) |

| Z-L-Phenylalanine | C17H17NO4 | 299.32 | 86-88 | +5.2° (c=2, AcOH) |

| Z-L-Proline | C13H15NO4 | 249.26 | 76-78 | -61.5° (c=2, AcOH) |

| Z-L-Serine | C11H13NO5 | 239.23 | 119-121 | +5.6° (c=2, AcOH) |

| Z-L-Threonine | C12H15NO5 | 253.25 | 103-105 | -5.8° (c=2, MeOH) |

| Z-L-Aspartic acid | C12H13NO6 | 267.24 | 116-118 | +9.7° (c=1, AcOH) |

| Z-L-Glutamic acid | C13H15NO6 | 281.26 | 120-122 | -20.5° (c=1, AcOH) |

| Z-L-Lysine(Z) | C22H26N2O6 | 414.45 | 100-102 | -10.0° (c=1, DMF) |

Deprotection of Z-Protected Amino Acids

The removal of the Z-group can be accomplished through several distinct methods, providing flexibility in synthetic design. The choice of deprotection strategy depends on the presence of other functional groups within the molecule and the desired reaction conditions.

Catalytic Hydrogenation

This is the most common and mildest method for Z-group deprotection. It involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source. Catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate or cyclohexadiene, is also a widely used and often more convenient alternative to using hydrogen gas.

Materials:

-

Z-L-Phenylalanine

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H2) or Ammonium formate

-

Celite

Procedure (with H2 gas):

-

Dissolve Z-L-Phenylalanine (1 equivalent) in methanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (5-10% by weight of the substrate).

-

Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure to obtain L-Phenylalanine.

Expected Yield: >95%

Acidolysis with HBr in Acetic Acid

Treatment with a solution of hydrogen bromide in glacial acetic acid is a harsh but effective method for Z-group cleavage. This method is suitable for substrates that are sensitive to catalytic hydrogenation.

Materials:

-

Z-protected peptide

-

33% HBr in acetic acid

-

Anhydrous diethyl ether

Procedure:

-

Dissolve the Z-protected peptide in a minimal amount of glacial acetic acid.

-

Add a solution of 33% HBr in acetic acid (a 2- to 10-fold excess).

-

Stir the reaction at room temperature for 30-90 minutes.

-

Monitor the reaction by TLC.

-

Upon completion, precipitate the deprotected peptide hydrobromide salt by adding a large volume of cold, anhydrous diethyl ether.

-

Collect the precipitate by filtration or centrifugation, wash with diethyl ether, and dry under vacuum.

Sodium in Liquid Ammonia

This powerful reducing system can cleave the Z-group and is particularly useful for the deprotection of peptides containing sulfur-containing amino acids like cysteine and methionine, which can poison hydrogenation catalysts. However, this method can lead to side reactions if not carefully controlled.[4]

Materials:

-

Z-protected peptide

-

Anhydrous liquid ammonia

-

Sodium metal

-

Ammonium chloride

Procedure:

-

Set up a reaction vessel in a dry ice/acetone bath and condense anhydrous liquid ammonia into it.

-

Dissolve the Z-protected peptide in the liquid ammonia.

-

Carefully add small pieces of sodium metal to the stirred solution until a persistent blue color is observed, indicating an excess of sodium.

-

Maintain the blue color for a few minutes.

-

Quench the reaction by the addition of a solid ammonium salt (e.g., ammonium chloride) until the blue color disappears.

-

Allow the ammonia to evaporate under a stream of nitrogen.

-

The resulting residue contains the deprotected peptide, which can be further purified.

Deprotection Pathways

Caption: Overview of the main deprotection pathways for the Z-group.

Application in Peptide Synthesis

While the Z-group has been largely superseded by the Fmoc and Boc protecting groups in solid-phase peptide synthesis (SPPS), it remains highly relevant in solution-phase synthesis and for the protection of side-chain functionalities, particularly the ε-amino group of lysine.

In SPPS, a typical cycle involves the deprotection of the N-terminal protecting group, washing, coupling of the next protected amino acid, and another washing step. The Z-group can be used for side-chain protection in Boc-based SPPS strategies.

Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion

The benzyloxycarbonyl protecting group continues to be an invaluable tool in the arsenal of the synthetic chemist. Its predictable reactivity, the crystallinity of its derivatives, and the variety of available deprotection methods ensure its continued use in the synthesis of peptides and other complex organic molecules. This guide provides a foundational understanding and practical protocols for the effective utilization of Z-protected amino acids in a research and development setting.

References

Applications of Tyrosine Derivatives in Research: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tyrosine, a non-essential aromatic amino acid, serves as a fundamental building block for proteins and a precursor to several critical biomolecules, including neurotransmitters and hormones.[1][2] Its phenolic side chain is a hub of biological activity, susceptible to post-translational modifications like phosphorylation, which is a cornerstone of cellular signaling. The versatility of tyrosine has spurred the development of a vast array of derivatives that are indispensable tools in modern research and drug discovery. These synthetic and semi-synthetic molecules, ranging from kinase inhibitors to fluorescent probes, allow for the precise interrogation and manipulation of complex biological systems. This guide provides a comprehensive overview of the core applications of tyrosine derivatives in research, with a focus on their use in studying signal transduction, protein engineering, and cellular imaging.

Tyrosine Kinase Inhibitors in Cancer Research

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a pivotal role in regulating cellular processes such as growth, differentiation, and metabolism.[3] Dysregulation of RTK signaling is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3][4] Tyrosine kinase inhibitors (TKIs) are a class of small-molecule drugs that block the ATP-binding site of the kinase domain, thereby inhibiting autophosphorylation and the activation of downstream signaling pathways.

Mechanism of Action and Key Signaling Pathways

TKIs have revolutionized the treatment of several cancers by targeting specific oncogenic drivers. Two of the most well-studied examples are the inhibition of the Epidermal Growth Factor Receptor (EGFR) and the BCR-ABL fusion protein.

1.1.1. EGFR Signaling Pathway

The EGFR signaling cascade is crucial for normal cell proliferation and survival. In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth. TKIs like gefitinib and erlotinib are designed to inhibit this aberrant signaling.

1.1.2. BCR-ABL Signaling Pathway

The Philadelphia chromosome, a translocation between chromosomes 9 and 22, results in the BCR-ABL fusion gene, which produces a constitutively active tyrosine kinase. This oncoprotein is the driver of chronic myeloid leukemia (CML). Imatinib was the first TKI developed to specifically target BCR-ABL, dramatically improving the prognosis for CML patients.

Quantitative Analysis of TKI Potency

The efficacy of TKIs is often quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the activity of the target kinase by 50%. Lower IC50 values indicate greater potency.

| Tyrosine Kinase Inhibitor | Target Kinase(s) | Cell Line | IC50 (nM) | Reference |

| Gefitinib | EGFR | A431 | 37 | |

| Erlotinib | EGFR | H358 | 2000 | |

| Imatinib | BCR-ABL, c-Kit, PDGFR | K562 | 250 | |

| Dasatinib | BCR-ABL, Src family | K562 | <1 | |

| Nilotinib | BCR-ABL | K562 | 20 | |

| Sunitinib | VEGFRs, PDGFRs, c-Kit | HUVEC | 2 | |

| Sorafenib | VEGFRs, PDGFRs, Raf | Huh7 | 90 |

Experimental Protocol: In Vitro Kinase Assay

This protocol outlines a general method for determining the IC50 of a TKI against a specific kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific peptide substrate

-

Tyrosine Kinase Assay Kit (e.g., from Millipore or Promega)

-

Test TKI compounds at various concentrations

-

ATP solution

-

Kinase reaction buffer

-

96-well microplate

-

Plate reader (for luminescence or fluorescence detection)

Procedure:

-

Prepare Kinase Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the peptide substrate, and the purified kinase.

-

Aliquot Master Mix: Dispense the master mix into the wells of a 96-well plate.

-

Add TKI: Add serial dilutions of the TKI to the appropriate wells. Include a "no inhibitor" control (vehicle only) and a "no kinase" control.

-